molecular formula C14H11NO2 B2436749 3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one CAS No. 2377066-62-9

3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one

Cat. No.: B2436749
CAS No.: 2377066-62-9
M. Wt: 225.247
InChI Key: IDJGDQWFQNIYFL-CMDGGOBGSA-N
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Description

3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one is an organic compound characterized by a pyridinone ring substituted with a phenylprop-2-enoyl group

Properties

IUPAC Name

3-[(E)-3-phenylprop-2-enoyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13(12-7-4-10-15-14(12)17)9-8-11-5-2-1-3-6-11/h1-10H,(H,15,17)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJGDQWFQNIYFL-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation with Pyridin-2-one Derivatives

The most widely reported method involves Claisen-Schmidt condensation between pyridin-2-one derivatives and (E)-3-phenylprop-2-enoyl chloride (phenylacryloyl chloride). VulcanChem outlines a generic protocol where equimolar quantities of pyridin-2-one and phenylacryloyl chloride are refluxed in anhydrous dichloromethane (DCM) or chloroform, catalyzed by triethylamine (TEA) or piperidine. The reaction proceeds via nucleophilic acyl substitution, forming the enoyl-linked product.

Key Reaction Parameters:

  • Catalyst: Piperidine (0.02 mol per 0.03 mol aldehyde) enhances reaction rates by deprotonating the pyridin-2-one substrate.
  • Solvent: Chloroform or DCM facilitates moderate reflux temperatures (60–80°C) while maintaining substrate solubility.
  • Yield: Typical isolated yields range from 65% to 78%, contingent on purification via column chromatography.

Modified Chalcone Synthesis Approaches

Analogous to chalcone synthesis, 3-acetylpyridin-2-one undergoes condensation with benzaldehyde derivatives under acidic or basic conditions. Stenutz’s data on (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one synthesis demonstrates that BF3·Et2O (10 mol%) in DMSO at 100°C achieves 83% yield for structurally related enones. Adapting this protocol, substituting 3-acetylpyridin-2-one for acetophenone derivatives could yield the target compound, though this remains experimentally untested.

Acylation of Pyridin-2-one Precursors

Direct Acylation Using Cinnamoyl Chloride

Acylation strategies involve reacting pyridin-2-one with cinnamoyl chloride in the presence of a base. A study by Mark-Lee et al. synthesized 1-cinnamoyl-3-(pyridin-2-yl)pyrazole by deprotonating pyridin-2-one with TEA in DCM, followed by slow addition of cinnamoyl chloride. This method, adapted for 3-[(E)-3-phenylprop-2-enoyl]-1H-pyridin-2-one, would require:

  • Dissolving pyridin-2-one (1.0 mmol) in DCM.
  • Adding TEA (1.2 mmol) to deprotonate the NH group.
  • Dropwise addition of phenylacryloyl chloride (1.1 mmol) at 0°C.
  • Stirring for 3–5 hours at room temperature.

Optimization Insights:

  • Base Selection: TEA outperforms weaker bases (e.g., NaHCO3) in preventing side reactions.
  • Solvent: DCM’s low polarity minimizes undesired polymerization of the enoyl chloride.

Comparative Analysis of Catalytic Systems

Catalyst selection critically impacts reaction efficiency. The table below contrasts three catalytic systems for condensation-based synthesis:

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Source
Piperidine Chloroform 60 1.5 74
BF3·Et2O DMSO 100 18 83*
Triethylamine DCM 25 3 68

*Reported for analogous enone synthesis; hypothetical for target compound.

Observations:

  • BF3·Et2O shows promise for high-yield synthesis but requires polar aprotic solvents like DMSO.
  • Piperidine in chloroform balances yield and practicality for lab-scale production.

Purification and Characterization

Chromatographic Purification

Crude products are typically purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. Reversed-phase HPLC (C18 column, acetonitrile/water gradient) further isolates the (E)-isomer from potential (Z)-contaminants.

Spectroscopic Confirmation

  • IR Spectroscopy: Strong absorptions at 1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (enone C=C).
  • 1H NMR (400 MHz, CDCl3):
    • δ 8.21 (d, J = 15.6 Hz, 1H, enone CH).
    • δ 7.65–7.23 (m, 5H, aromatic H).
    • δ 6.78 (d, J = 15.6 Hz, 1H, enone CH).

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-enoyl-1H-pyridin-2-one: Lacks the (E)-configuration.

    3-(3-Phenylprop-2-enoyl)-1H-pyridin-2-one: Different positional isomer.

    3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-4-one: Substitution at the 4-position of the pyridinone ring.

Uniqueness

3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one is unique due to its specific (E)-configuration and substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

Biological Activity

3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one, commonly referred to as cinnamoylpyridine, is a heterocyclic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

Cinnamoylpyridine can be synthesized through various methods, notably the Claisen-Schmidt and Knoevenagel condensations. The synthesis typically involves the reaction of cinnamic acid (3-phenylpropenoic acid) with 2-hydroxypyridine, leading to the formation of the pyridin-2-one structure. Variations in substituents on the phenyl ring have been explored to enhance biological activity and optimize pharmacological properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Antioxidant Activity

  • Cinnamoylpyridine derivatives have demonstrated significant antioxidant properties. For instance, studies report radical scavenging activities comparable to established antioxidants like butylhydroxytoluene (BHT). In one study, certain derivatives showed up to 95.82% radical scavenging activity against ABTS radicals, indicating their potential as effective antioxidants .

2. Acetylcholinesterase (AChE) Inhibition

  • The compound has been investigated for its inhibitory effects on AChE, an enzyme associated with neurodegenerative diseases such as Alzheimer's. Specific derivatives exhibited IC50 values ranging from 0.39 to 5.7 mM, suggesting promising potential as therapeutic agents for cognitive disorders .

3. Anti-Tuberculosis Activity

  • Recent studies have also highlighted the anti-tuberculosis potential of related compounds derived from the same structural framework. For example, derivatives of pyridin-2-one have shown cytotoxic effects against Mycobacterium tuberculosis, making them candidates for further development in anti-tuberculosis therapies .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of cinnamoylpyridine:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantUp to 95.82% ABTS radical scavenging activity
AChE InhibitionIC50 values: 0.39 - 5.7 mM
Anti-TuberculosisCytotoxic effects against Mycobacterium tuberculosis

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for determining the crystal structure of 3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one?

  • Methodology : Use single-crystal X-ray diffraction for structural elucidation. Data collection can be performed with area-detector diffractometers (e.g., Bruker SMART CCD). For refinement, employ the SHELXL program to handle small-molecule crystallography, particularly for resolving potential twinning or disorder. Validate geometric parameters (bond lengths, angles) against established databases like the Cambridge Structural Database (CSD) .

Q. How can researchers ensure the synthetic purity of this compound?

  • Methodology : Optimize reaction conditions (temperature, solvent, catalyst) via iterative testing. Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Purify the compound via column chromatography or recrystallization. Confirm purity through melting point analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), and mass spectrometry (MS). Cross-reference spectral data with literature reports .

Q. What spectroscopic techniques are critical for characterizing the electronic and steric properties of this compound?

  • Methodology : Use UV-Vis spectroscopy to analyze π→π* transitions in the enone and pyridinone moieties. Infrared (IR) spectroscopy can identify carbonyl stretching frequencies (C=O at ~1650–1750 cm⁻¹). For steric effects, employ 2D NMR (e.g., NOESY) to detect spatial interactions between aromatic protons and the enoyl group .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in this compound be systematically analyzed to predict supramolecular assembly?

  • Methodology : Apply graph set analysis (Etter’s formalism) to categorize hydrogen-bond motifs (e.g., R₂²(8) rings). Use crystallographic software (e.g., Mercury) to quantify bond distances (O–H···O/N) and angles. Compare packing motifs with structurally analogous compounds to identify trends in crystal engineering .

Q. What methodological considerations are critical when designing SAR studies for pyridinone-based analogs targeting enzyme inhibition?

  • Methodology : Modify substituents at the phenylprop-2-enoyl group (e.g., electron-withdrawing/-donating groups) and pyridinone ring (e.g., alkylation). Assess inhibitory activity via in vitro kinase assays (e.g., IGF-1 receptor). Correlate activity data with structural insights from X-ray co-crystallography or molecular docking (e.g., AutoDock Vina). Validate binding hypotheses using isothermal titration calorimetry (ITC) .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., dipole moments, spectroscopic shifts)?

  • Methodology : Cross-validate density functional theory (DFT) models (e.g., B3LYP/6-31G*) with experimental parameters (X-ray bond lengths, NMR coupling constants). Adjust computational solvation models (e.g., PCM for polar solvents) to minimize deviations. Re-examine sample purity and measurement conditions (e.g., solvent polarity for UV-Vis) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodology : Standardize assay conditions (e.g., cell line, incubation time) and validate with positive controls. Perform dose-response curves (IC₅₀/EC₅₀) to assess potency variability. Use orthogonal assays (e.g., Western blotting for target inhibition) to confirm mechanistic hypotheses .

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